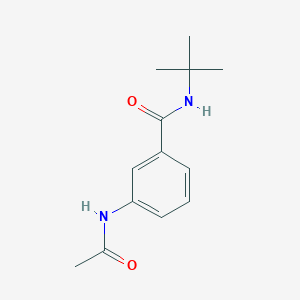

N-tert-butyl-3-acetamidobenzamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H18N2O2 |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

3-acetamido-N-tert-butylbenzamide |

InChI |

InChI=1S/C13H18N2O2/c1-9(16)14-11-7-5-6-10(8-11)12(17)15-13(2,3)4/h5-8H,1-4H3,(H,14,16)(H,15,17) |

InChI Key |

YPJMRFZTVQPTQW-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC=CC(=C1)C(=O)NC(C)(C)C |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C(=O)NC(C)(C)C |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving N Tert Butyl 3 Acetamidobenzamide and Analogues

Elucidation of Reaction Pathways in Benzamide (B126) Formation

The formation of the amide bond in compounds like N-tert-butyl-3-acetamidobenzamide can be achieved through several distinct mechanistic routes. The classical approach involves nucleophilic acyl substitution, while modern methods have introduced radical-based strategies for C-N bond formation.

The most conventional method for synthesizing benzamides is through nucleophilic acyl substitution. In this pathway, an amine acts as a nucleophile, attacking an activated carboxylic acid derivative, such as an acyl chloride or ester. The synthesis of this compound can be accomplished via a multi-step process that relies on this mechanism. google.com For instance, 3-nitrobenzoyl chloride can be reacted with tert-butylamine (B42293) to form N-tert-butyl-3-nitrobenzamide. google.com This reaction proceeds via the standard nucleophilic acyl substitution mechanism, where the lone pair of electrons on the nitrogen atom of tert-butylamine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the amide bond. Subsequent reduction of the nitro group to an amine, followed by acetylation, yields the final product, this compound. google.com

The general mechanism is a bimolecular process, often referred to as an SN2-type reaction at an acyl carbon. libretexts.org The reaction is typically concerted, with bond formation and bond-breaking occurring in a single step through a high-energy tetrahedral intermediate. libretexts.org The steric hindrance of the tert-butyl group on the amine can influence the reaction rate, but the high nucleophilicity of the amine and the high electrophilicity of the acyl chloride drive the reaction forward.

Alternative pathways to N-tert-butyl compounds involve radical-mediated reactions. These methods offer different reactivity and selectivity profiles compared to traditional nucleophilic substitutions. The generation of nitrogen-centered radicals, which can then be coupled with other radical species or undergo addition to unsaturated systems, is a key strategy. acs.org

These nitrogen-centered radicals can be generated through various means, including the homolytic cleavage of weak N-X bonds (where X can be a halogen, another nitrogen, or oxygen) induced by light or a radical initiator. acs.org For example, di-tert-butyl peroxide (DTBP) can be used as an initiator to abstract a hydrogen atom, leading to the formation of a nitrogen-centered radical that can then participate in coupling reactions. acs.org Another approach involves the reductive activation of N-F reagents using a copper(I) catalyst to generate a nitrogen-centered radical capable of promoting hydrogen atom transfer (HAT). nih.gov

Visible-light photocatalysis has also emerged as a powerful tool for generating radicals under mild conditions. rsc.org For instance, an excited-state photocatalyst can induce an energy transfer (EnT) process with an O-oxime ester, leading to N-O bond homolysis and the formation of an N-centered radical. rsc.org This radical can then undergo subsequent coupling reactions to form new C-N bonds, providing a pathway to complex amides that might be difficult to access through other means. rsc.org

Catalytic Effects and Ligand Influence in Benzamide Synthesis

Catalysis plays a pivotal role in modern amidation chemistry, enabling reactions under milder conditions, with lower catalyst loadings, and with greater control over selectivity. The choice of metal catalyst and, crucially, the coordinating ligands can dramatically influence the reaction outcome.

Nickel-catalyzed transamidation of secondary amides has been developed as a powerful tool. rsc.org This method often involves the initial activation of the secondary amide, for example, by functionalization with a Boc group, which weakens the amide C-N bond. rsc.org Subsequent treatment with a nickel catalyst and an amine nucleophile facilitates the transamidation. The ligand, such as an N-heterocyclic carbene (NHC) like SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), is critical for the catalytic cycle, influencing the stability of intermediates and the rate of the reaction. rsc.orgacs.org

Table 1: Influence of Phosphine Ligands on Gold(I)-Catalyzed Hydroamination Rate beilstein-journals.org

| Catalyst Ligand | Relative Rate | Description |

|---|---|---|

| (PhO)P(o-biphenyl)₂ | Faster | Electron-withdrawing ligand, leads to a more Lewis acidic and reactive gold catalyst. |

| (t-Bu)₂P(o-biphenyl) | Slower | More electron-donating ligand compared to the phosphite, resulting in a less reactive catalyst. |

Kinetic and Thermodynamic Aspects of Amidation Reactions

Amidation reactions are often governed by significant kinetic and thermodynamic considerations. The direct condensation of a carboxylic acid and an amine is thermodynamically favorable but kinetically slow at moderate temperatures due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. mdpi.com Overcoming this kinetic barrier typically requires high temperatures (>160 °C) or catalytic activation. mdpi.com

Transamidation reactions, the conversion of one amide to another, present a thermodynamic challenge as the starting materials and products often have comparable energies, leading to thermoneutral reactions and equilibrium mixtures. rsc.org Catalytic strategies, such as the nickel-catalyzed approach for Boc-activated amides, are designed to overcome these kinetic and thermodynamic hurdles. rsc.org

The hydrolysis of amides, the reverse reaction of amidation, has been studied to determine kinetic and thermodynamic parameters. For the acid-catalyzed hydrolysis of N-benzoyl benzamide in a dioxane-water mixture, the reaction was found to be second-order. researchcommons.org The activation energy (Ea) and thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS*) of activation can be calculated from the temperature dependence of the rate constant. researchcommons.org In some systems, kinetic and thermodynamic selectivities can be opposing; for example, reactions may kinetically favor products with electron-donating groups while thermodynamically favoring those with electron-withdrawing groups. researchgate.net

Table 2: Thermodynamic Parameters for the Hydrolysis of N-Benzoyl Benzamide researchcommons.org

| Parameter | Value | Unit |

|---|---|---|

| Ea (Activation Energy) | 62.38 | kJ/mol |

| ΔH* (Enthalpy of Activation) | 59.78 | kJ/mol |

| ΔG* (Gibbs Free Energy of Activation) | 114.39 | kJ/mol |

| ΔS* (Entropy of Activation) | -159.39 | J/mol·K |

Note: Data corresponds to hydrolysis in a 30% (v/v) 1,4-dioxane-water mixture catalyzed by an acidic solution.

Solvent Effects on Reaction Mechanisms and Selectivity

The choice of solvent can have a profound impact on the mechanism, rate, and selectivity of amidation reactions. Solvents can influence reactivity by stabilizing or destabilizing reactants, transition states, and intermediates through interactions such as dipole-dipole forces and hydrogen bonding. acs.org

In the base-promoted amidation of an azide (B81097) with a thioacid, theoretical studies have shown that non-polar solvents like chloroform (B151607) are preferred. researchgate.net For the acid-catalyzed hydrolysis of amides, increasing the proportion of an organic co-solvent like 1,4-dioxane (B91453) in water can decrease the reaction rate. researchcommons.org This is attributed to a decrease in the concentration of water as a nucleophile and a reduction in the proton-donating ability of the medium. researchcommons.org

In radical reactions, solvent effects can be used to control selectivity. For hydrogen atom transfer (HAT) reactions involving tertiary amides, polar solvents can deactivate C-H bonds towards attack by an electrophilic radical. acs.org This deactivation occurs because polar and hydrogen-bond-donating solvents interact with the amide, increasing the charge separation and making the C-H bonds more electron-deficient. acs.org This effect can be harnessed to direct a radical reaction to a different site on a molecule, thereby controlling the selectivity of C-H functionalization. acs.org

Table 3: Effect of Solvent on Reaction Type and Selectivity

| Reaction Type | Solvent Property | Observed Effect | Reference |

|---|---|---|---|

| Base-promoted thioacid/azide amidation | Non-polar (e.g., Chloroform) | Preferable for the reaction, leading to higher efficiency. | researchgate.net |

| Acid-catalyzed amide hydrolysis | Increasing organic co-solvent (e.g., 1,4-Dioxane) | Decreases reaction rate due to reduced water concentration and proton-donating ability. | researchcommons.org |

| Radical HAT from tertiary amides | Polar / Hydrogen-bond donating (e.g., TFE) | Deactivates amide C-H bonds, allowing for control over reaction selectivity. | acs.org |

Structural Elucidation and Solid State Chemistry of N Tert Butyl 3 Acetamidobenzamide

Advanced Spectroscopic Characterization Techniques

The precise chemical structure, including the connectivity of atoms and their spatial arrangement, along with the molecular weight and functional groups of N-tert-butyl-3-acetamidobenzamide, has been rigorously established through a combination of advanced spectroscopic techniques. These methods provide a detailed picture of the molecule's constitution and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For this compound, ¹H NMR spectroscopy provides definitive evidence for the connectivity of its constituent atoms.

In a deuterated chloroform (B151607) (CDCl₃) solvent, the proton NMR spectrum of this compound displays characteristic signals that correspond to the different types of protons in the molecule. google.com The aromatic protons on the benzene (B151609) ring appear as a multiplet in the range of 7.778 ppm, with a distinct singlet at 7.392 ppm for the proton at the 2-position of the aryl ring. google.com A broad singlet observed around 6.08 ppm is attributed to the amide (N-H) proton. google.com The acetyl group's methyl protons give rise to a sharp singlet at approximately 2.174 ppm. google.com Finally, the nine equivalent protons of the tert-butyl group produce a characteristic singlet at 1.500 ppm. google.com The presence of the tert-butyl group often results in sharp and intense NMR signals due to the fast internal rotation of the methyl groups. nih.gov

The integration of these signals, which represents the relative number of protons for each signal, is consistent with the proposed structure. Two-dimensional NMR techniques, such as HSQC and HMBC, can further elucidate the one-bond and multiple-bond correlations between protons and carbon atoms, respectively, confirming the molecular skeleton. nanalysis.com For instance, an HMBC experiment would show correlations between the tert-butyl protons and the quaternary carbon to which they are attached, as well as the adjacent amide carbonyl carbon. nanalysis.com

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.778 | m | 4, 5, 6-Aryl H |

| 7.392 | s | 2-Aryl H |

| 6.08 | bs | N-H |

| 2.174 | s | Acetyl CH₃ |

| 1.500 | s | tert-Butyl H |

| Data obtained in CDCl₃. google.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing crucial information about the molecular weight and elemental composition of a compound. The mass spectrum of this compound would exhibit a molecular ion peak ([M]⁺) corresponding to its molecular weight.

Under electron ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the molecule. docbrown.info For this compound, common fragmentation pathways would likely involve the cleavage of the amide bonds and the loss of the tert-butyl group. libretexts.orgmiamioh.edu

A significant fragment would be the tert-butyl cation ([C(CH₃)₃]⁺) at a mass-to-charge ratio (m/z) of 57, which is often a stable and abundant ion in the mass spectra of compounds containing a tert-butyl group. nih.govresearchgate.net Another characteristic fragmentation would be the loss of the tert-butyl group from the molecular ion, resulting in an [M - 57]⁺ ion. Cleavage of the acetamido group could also occur, leading to further characteristic fragment ions. libretexts.org The formation of acylium ions, such as [CH₃CO]⁺ (m/z 43) and the benzoyl-related acylium ion, are also plausible fragmentation products. libretexts.org

| m/z | Proposed Fragment Ion |

| 234 | [M]⁺ (Molecular Ion) |

| 177 | [M - C(CH₃)₃]⁺ |

| 57 | [C(CH₃)₃]⁺ |

| 43 | [CH₃CO]⁺ |

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic transitions within the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of specific bond types and functional groups. In the IR spectrum of this compound, one would expect to observe characteristic absorption bands for the N-H bonds of the two amide groups, typically in the region of 3300-3500 cm⁻¹. The C=O stretching vibrations of the amide carbonyl groups would appear as strong absorptions around 1630-1680 cm⁻¹. Additionally, C-H stretching vibrations from the aromatic ring and the aliphatic groups (acetyl and tert-butyl) would be observed, along with C=C stretching from the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. utp.edu.my Aromatic compounds like this compound typically exhibit characteristic absorption bands in the UV region due to π → π* transitions of the benzene ring. nih.govresearchgate.net The presence of the amide and acetamido substituents on the benzene ring will influence the position and intensity of these absorption maxima.

| Spectroscopic Technique | Feature | Expected Range/Value |

| IR | N-H Stretching (Amide) | 3300-3500 cm⁻¹ |

| IR | C=O Stretching (Amide) | 1630-1680 cm⁻¹ |

| UV-Vis | π → π* Transitions | ~200-300 nm |

X-ray Crystallography of this compound and Related Benzamide (B126) Structures

X-ray crystallography is a powerful technique that allows for the precise determination of the three-dimensional arrangement of atoms within a crystal. nih.govyoutube.com This method provides detailed insights into the molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing.

Determination of Molecular Conformation and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Intermolecular interactions play a crucial role in the formation and stability of the crystal lattice. rsc.org For this compound, the primary intermolecular interactions are expected to be:

Hydrogen Bonding: The presence of two amide groups provides both hydrogen bond donors (N-H) and acceptors (C=O). This allows for the formation of a network of N-H···O hydrogen bonds, which are a dominant force in the crystal packing of many amide-containing molecules. mdpi.commdpi.com These interactions can link molecules into chains, sheets, or more complex three-dimensional arrays. nih.gov

C-H···π Interactions: The C-H bonds of the tert-butyl and acetyl groups can interact with the π-system of the benzene ring, further stabilizing the crystal packing. chemrxiv.orgd-nb.info

Analysis of Crystal Packing Motifs and Supramolecular Architecture

The interplay of the intermolecular interactions described above leads to the formation of specific, repeating patterns known as crystal packing motifs. mdpi.com The analysis of these motifs reveals the supramolecular architecture of the crystal. mdpi.comnih.gov

Lack of Publicly Available Data on the Polymorphism of this compound

Despite a comprehensive search of scientific literature and databases, no specific information regarding the polymorphism, crystalline forms, or solid-state chemistry of the chemical compound this compound has been found.

The initial investigation into the broader class of benzamides and their analogues reveals a rich and well-documented field of study concerning polymorphism. Benzamide itself, along with various other substituted derivatives, is known to exhibit multiple crystalline forms. The scientific community has extensively characterized these polymorphs, investigated the factors influencing their crystallization, and determined the energetic and structural relationships between them. This body of research underscores the general propensity of benzamides to display polymorphism, a phenomenon of critical importance in fields such as pharmaceuticals and materials science.

However, the explicit focus on this compound, as requested, cannot be fulfilled with the currently available public information. Key aspects required for the outlined article, such as the identification and characterization of its specific crystalline polymorphic forms, the conditions governing their expression, and the energetic relationships between them, are not documented in the accessible scientific domain.

Therefore, while the principles of polymorphism observed in analogous benzamides could provide a theoretical framework for predicting the potential behavior of this compound, any such discussion would be speculative and not based on direct experimental evidence for the compound . Adhering to the strict requirement of focusing solely on this compound, it is not possible to generate the requested article with the required level of detail and scientific accuracy.

Should information on this specific compound become publicly available in the future, a detailed analysis of its polymorphism could be undertaken. At present, the scientific record on this particular subject appears to be silent.

Computational Chemistry and Modeling Studies of N Tert Butyl 3 Acetamidobenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivitysemanticscholar.orgchemeo.com

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve approximations of the Schrödinger equation to determine electronic structure and predict reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the relationship between the electron density of a molecule and its energy. For a flexible molecule like N-tert-butyl-3-acetamidobenzamide, which has several rotatable single bonds, DFT is employed to perform conformational analysis. This analysis involves calculating the potential energy of the molecule as a function of torsion angles to identify low-energy conformers and the transition states that separate them.

The stability of different conformers is determined by their relative energies; the conformer with the lowest energy is the most stable and likely to be the most populated at equilibrium. DFT calculations, often using functionals like B3LYP with a suitable basis set such as 6-311G+(d,p), can accurately predict these energies. nih.gov For example, studies on related amide-containing molecules have demonstrated that intramolecular hydrogen bonding and steric hindrance, such as from the bulky tert-butyl group, are critical factors in determining the most stable conformation. The results from such an analysis can be used to understand how the molecule's shape influences its physical properties and biological activity.

Table 1: Example of DFT-Calculated Relative Energies for Hypothetical Conformers of this compound This table is illustrative and shows the type of data generated from DFT conformational analysis.

| Conformer | Torsion Angle 1 (°) | Torsion Angle 2 (°) | Relative Energy (kcal/mol) | Stability Ranking |

| A | 180 | 0 | 0.00 | 1 (Most Stable) |

| B | 60 | 0 | 2.54 | 3 |

| C | 180 | 90 | 1.78 | 2 |

| D | 60 | 90 | 4.32 | 4 |

Analysis of Electron Density Distributions and Molecular Orbitalssemanticscholar.org

The electron density distribution reveals how electrons are shared between atoms, providing insight into bonding, polarity, and reactive sites. Topological analyses of the electron density, such as the Quantum Theory of Atoms in Molecules (QTAIM), can identify and characterize chemical bonds and non-covalent interactions. semanticscholar.org

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov These parameters, along with others derived from them like electronegativity, chemical hardness, and the electrophilicity index, can be calculated to predict how this compound might behave in different chemical environments. researchgate.net

Table 2: Representative Quantum Chemical Descriptors Calculated via DFT This table presents typical molecular properties derived from quantum chemical calculations for a molecule like this compound.

| Property | Description | Typical Calculated Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -9.5 to -6.0 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to 2.0 eV |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 5.0 to 8.5 eV |

| Ionization Potential (I) | Energy required to remove an electron (~ -EHOMO) | 6.0 to 9.5 eV |

| Electron Affinity (A) | Energy released when an electron is added (~ -ELUMO) | -2.0 to 1.0 eV |

| Electronegativity (χ) | Tendency to attract electrons | 2.0 to 5.25 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.5 to 4.25 eV |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactionsnih.govnih.gov

While quantum chemical calculations are excellent for static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its surroundings.

The behavior of a molecule can change dramatically in solution. MD simulations are widely used to study solvation by explicitly modeling the solvent molecules (e.g., water) around the solute. rsc.org Such simulations can reveal the structure of the solvent shell around different parts of the this compound molecule, such as the hydrophobic tert-butyl group and the more polar amide functionalities. nih.gov

By analyzing radial distribution functions and residence times, researchers can quantify how water molecules are organized and how long they remain near the solute. nih.govresearchgate.net Furthermore, simulations can investigate the influence of cosolvents, which can alter the solubility and stability of the solute. Studies on similar molecules like tert-butyl alcohol (TBA) have shown that solutes can significantly affect the local structure and hydrogen-bonding network of water, which in turn influences molecular aggregation and function. nih.gov

Given the structure of this compound, it may act as a ligand that binds to biological macromolecules like proteins. MD simulations and related techniques are central to modeling these interactions. Three principal models describe the binding process: the "lock-and-key" model, where ligand and protein are rigid; the "induced fit" model, where the protein changes conformation upon ligand binding; and the "conformational selection" model, where the ligand binds to a specific, pre-existing conformation of the protein. nih.gov

Computational techniques like molecular docking are used to predict the preferred binding orientation of a ligand within a protein's active site. nih.gov Following docking, MD simulations of the protein-ligand complex can be performed to assess the stability of the predicted binding pose and to analyze the detailed intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and van der Waals forces, that stabilize the complex. mdpi.com These simulations provide a dynamic picture of the recognition process at the molecular level.

In Silico Prediction of Molecular and Solid-State Properties

In silico methods are valuable for predicting a wide range of molecular and bulk properties before a compound is synthesized or as a complement to experimental measurements. For this compound, these predictions can guide its application and characterization.

Molecular properties that are frequently predicted include physicochemical parameters relevant to its behavior in biological systems (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.gov These properties, such as the octanol/water partition coefficient (logP), polar surface area (PSA), and aqueous solubility (logS), are calculated using quantitative structure-property relationship (QSPR) models. researchgate.net

In the solid state, computational methods can predict crystal structure and properties. Crystal structure prediction (CSP) methodologies aim to identify the most stable packing arrangements of molecules in a crystal lattice. These predictions are based on calculating the lattice energy. Once a crystal structure is known or predicted, properties such as density, sublimation enthalpy, and even mechanical properties can be estimated. mdpi.com For instance, analysis of the crystal structure of a related compound, N-tert-butylpropanamide, revealed how intermolecular N—H⋯O hydrogen bonds dictate the crystal packing. nih.gov

Table 3: Example of In Silico Predicted Properties for this compound This table contains representative data that can be generated through various in silico prediction tools and QSPR models.

| Property | Predicted Value | Significance |

| Molecular Weight | 234.30 g/mol | Basic molecular property |

| logP (Octanol/Water) | 1.5 - 2.5 | Predicts lipophilicity and membrane permeability |

| Polar Surface Area (PSA) | 60 - 80 Ų | Relates to transport properties and bioavailability |

| Number of H-Bond Donors | 2 | Potential for hydrogen bonding interactions |

| Number of H-Bond Acceptors | 2 | Potential for hydrogen bonding interactions |

| Aqueous Solubility (logS) | -3.0 to -2.0 | Indicates solubility in water |

| Molar Volume | 210 - 230 cm³/mol | Relates to density and packing |

Crystal Structure Prediction Methodologies Applied to Benzamide (B126) Systems

The prediction of the crystal structure of a molecule, a field known as Crystal Structure Prediction (CSP), is a computationally intensive area of research that seeks to identify the most stable packing arrangements of a molecule in a crystalline solid. For benzamide and its derivatives, including this compound, CSP methodologies are crucial for understanding polymorphism—the ability of a compound to exist in multiple crystalline forms. These different polymorphs can exhibit distinct physical and chemical properties.

Computational approaches to CSP typically involve two main stages: generating a diverse set of plausible crystal packing arrangements and then ranking these structures based on their calculated lattice energies. The accuracy of these predictions is highly dependent on the computational methods employed.

A primary challenge in the CSP of benzamide derivatives is accurately modeling the interplay between intramolecular conformation and intermolecular interactions. The flexibility of substituent groups, such as the acetamido and tert-butyl groups in this compound, leads to a complex conformational landscape that must be thoroughly explored.

Density Functional Theory (DFT) with dispersion corrections (DFT-D) is a widely used method for calculating the lattice energies of molecular crystals. However, standard DFT functionals can sometimes struggle to accurately predict the relative stabilities of polymorphs, particularly when subtle differences in intermolecular forces and intramolecular energies are at play. For instance, in the case of ortho-acetamidobenzamide, a compound structurally related to this compound, different DFT functionals have shown variability in predicting the stability ranking of its polymorphs. This is often attributed to challenges in correctly describing the balance between intramolecular hydrogen bonding and intermolecular interactions. In the α form of ortho-acetamidobenzamide, the side chains form an intramolecular hydrogen bond and are planar with the benzene (B151609) ring, which extends the π conjugation. In contrast, the β form disrupts this planarity to achieve more favorable intermolecular hydrogen bonding researchgate.net.

The difficulty in accurately predicting the energetic hierarchy of polymorphs is a known challenge in computational chemistry. For many systems, polymorphs can be separated by very small energy differences, often less than 2 kJ/mol, which places high demands on the accuracy of the computational methods researchgate.net.

| Computational Method | Predicted Enthalpy Difference (ΔHα→β) at 0 K (kJ/mol) |

| PBE-D3 | -8.5 |

| PBE0-D3 | 1.8 |

| B3LYP-D3 | -0.1 |

| M06-2X-D3 | 6.5 |

| Experimental Value | ~1.5 - 2.0 |

This table presents the predicted enthalpy difference between the α and β polymorphs of ortho-acetamidobenzamide using various DFT functionals with dispersion corrections. The experimental value is provided for comparison. The data illustrates the sensitivity of polymorph stability predictions to the chosen computational method.

Further complicating CSP for benzamide systems is the potential for multiple molecules in the asymmetric unit (Z' > 1) or the formation of disordered structures. These scenarios significantly increase the complexity of the computational search and energy calculations.

To enhance the accuracy of CSP, more advanced computational techniques are being explored. These include the use of machine learning force fields, which are trained on high-level quantum mechanical data to provide a more accurate and efficient means of calculating lattice energies for a large number of candidate structures. Additionally, combining CSP with experimental data, such as powder X-ray diffraction patterns, can be a powerful strategy for solving complex crystal structures, especially those that are disordered acs.org.

The study of other substituted benzamides also provides insights into the factors governing their crystal packing. For example, in a study of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide, DFT calculations were used to compare the conformations of the molecules in the gas phase versus their conformations in the experimentally determined crystal structures. This analysis revealed the energetic cost associated with the conformational changes required for the molecules to pack efficiently in the crystal lattice, highlighting the delicate balance between intramolecular and intermolecular forces that dictates the final crystal structure nih.goviucr.org.

| Compound | Conformational Energy Difference (Ecrystal - Egas phase) (kJ/mol) |

| N-[4-(trifluoromethyl)phenyl]benzamide | 3.2 |

| N-(4-methoxyphenyl)benzamide | 2.5 |

This table shows the calculated energy difference between the molecular conformation observed in the crystal structure and the lowest energy conformation in the gas phase for two N-substituted benzamide derivatives. This energy penalty is overcome by favorable intermolecular interactions in the crystal.

Structure Activity Relationship Sar Studies of N Tert Butyl 3 Acetamidobenzamide Derivatives

Rational Design Principles for Benzamide (B126) Analogs

The design of novel benzamide analogs is often guided by established principles aimed at optimizing their interaction with biological targets. These strategies frequently involve a combination of ligand-based and structure-based approaches. nih.gov

Ligand-Based Design: This approach relies on the knowledge of existing active molecules. One common technique is pharmacophore modeling, which identifies the essential three-dimensional arrangement of functional groups required for biological activity. For benzamide derivatives, a pharmacophore model might consist of a hydrogen bond donor (the amide N-H), a hydrogen bond acceptor (the carbonyl oxygen), and an aromatic ring, which can engage in various interactions with a receptor. nih.govmdpi.com By screening virtual libraries of compounds against such a model, researchers can identify novel chemical scaffolds with a higher probability of being active. nih.gov

Structure-Based Design: When the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, structure-based design becomes a powerful tool. nih.govresearchgate.net Molecular docking simulations can predict how different benzamide analogs will bind to the active site of the target protein. researchgate.netresearchgate.net This allows for the rational modification of the lead compound to improve its binding affinity and selectivity. For instance, an empty hydrophobic pocket in the receptor could be targeted by adding a lipophilic substituent to the benzamide scaffold. bath.ac.uk

Key Principles in Benzamide Analog Design:

Scaffold Hopping: Replacing the central benzamide core with other chemical structures (bioisosteres) that maintain the key pharmacophoric features.

Substituent Modification: Systematically altering the substituents on the aromatic ring and the amide nitrogen to probe the steric, electronic, and hydrophobic requirements of the binding site. bohrium.compurdue.edu

Conformational Restriction: Introducing structural elements that reduce the conformational flexibility of the molecule, "locking" it into its bioactive conformation to enhance potency. ashp.org

These rational design principles have been instrumental in the discovery and optimization of benzamide analogs for a wide range of therapeutic targets. mdpi.comresearchgate.netscholaris.ca

Impact of the N-tert-butyl Substituent on Molecular Recognition and Interactions

The N-tert-butyl group is a prominent feature in many biologically active molecules, and its presence on the benzamide nitrogen has a profound impact on molecular recognition and interactions. hyphadiscovery.comresearchgate.net This influence stems primarily from its unique steric and electronic properties.

Steric Hindrance and Receptor Selectivity: The most significant characteristic of the tert-butyl group is its bulkiness. researchgate.netresearchgate.net This steric hindrance can serve several purposes in drug design:

Steric Shield: It can act as a steric shield, protecting adjacent functional groups from metabolic degradation, thereby increasing the compound's stability and bioavailability. hyphadiscovery.comresearchgate.net

Selectivity: The size and shape of the tert-butyl group can enhance selectivity for a particular receptor subtype. For instance, in beta-adrenergic ligands, a branched alkyl group like isopropyl or tert-butyl on the terminal amine is crucial for potent beta-blocking activity, with the larger tert-butyl group often conferring a distinct selectivity profile compared to the smaller isopropyl group. oup.comnih.gov The presence of an additional methyl group in the t-butyl group compared to an isopropyl group can be critical for selective interaction with a specific receptor. ashp.org

Metabolic Considerations: While often used to enhance metabolic stability, tert-butyl groups are not inert and can be metabolized by cytochrome P450 enzymes, typically through hydroxylation of one of the methyl groups. hyphadiscovery.com This can lead to the formation of active or inactive metabolites.

The strategic incorporation of an N-tert-butyl substituent is a key element in modulating the pharmacological profile of benzamide derivatives, influencing their potency, selectivity, and pharmacokinetic properties. hyphadiscovery.comoup.com

Influence of the Acetamido Group Position on Structure-Activity Profiles

The position of the acetamido group on the benzoyl ring is a critical determinant of the biological activity of benzamide derivatives. SAR studies have consistently shown that altering the substitution pattern from ortho to meta to para can lead to significant changes in potency and selectivity. tandfonline.comnih.gov

While direct SAR studies on N-tert-butyl-3-acetamidobenzamide are specific, broader research on related benzamide series provides valuable insights into the importance of substituent placement. For example, in a series of phenoxyacetamido)benzamide derivatives, moving the phenoxyacetamido moiety from the ortho position to the meta or para position resulted in a reduction in antileukemic activity. nih.gov Similarly, studies on benzamide derivatives with a dimethylamine (B145610) side chain found that para-substituted compounds had more potent inhibitory activity against acetylcholinesterase compared to their meta- or ortho-substituted counterparts. tandfonline.comresearchgate.net

The observed differences in activity based on the substituent's position are typically due to the specific topology of the target's binding site. The meta position of the acetamido group in this compound allows it to form specific hydrogen bonds or other interactions with amino acid residues that might not be possible for an ortho or para isomer. Shifting the group could lead to a loss of these favorable interactions or introduce steric clashes with the receptor. bath.ac.uk

The table below illustrates how the position of a functional group on the benzamide ring can influence biological activity, using data from related compound series as a model.

| Compound Series | Substituent Position | Relative Activity | Reference |

|---|---|---|---|

| Phenoxyacetamido-benzamides | ortho | Higher | nih.gov |

| Phenoxyacetamido-benzamides | meta | Lower | nih.gov |

| Phenoxyacetamido-benzamides | para | Lower | nih.gov |

| Dimethylamine-benzamides (AChE Inhibition) | para | Higher | tandfonline.comresearchgate.net |

| Dimethylamine-benzamides (AChE Inhibition) | meta | Lower | tandfonline.comresearchgate.net |

| Dimethylamine-benzamides (AChE Inhibition) | ortho | Lower | tandfonline.comresearchgate.net |

These findings underscore the principle that the precise positioning of the acetamido group is fundamental to the structure-activity profile of this class of compounds.

Comparative Analysis of N-alkyl-benzamide Derivatives on Molecular Interactions

The nature of the alkyl substituent on the benzamide nitrogen plays a pivotal role in defining the compound's interaction with its biological target. A comparative analysis of different N-alkyl groups, such as n-butyl, isopropyl, and tert-butyl, reveals significant differences in their effects on potency and selectivity. oup.comnih.gov

The primary factors driving these differences are the size, shape, and lipophilicity of the alkyl group. oup.com

N-tert-butyl: As discussed previously, the bulky and rigid nature of the tert-butyl group often leads to high potency and selectivity. oup.com It can fit snugly into specific hydrophobic pockets, maximizing favorable interactions. hyphadiscovery.com

N-isopropyl: This group is also branched and provides significant bulk, though less than the tert-butyl group. In many cases, N-isopropyl derivatives exhibit similar, but not identical, pharmacological profiles to their N-tert-butyl counterparts. The subtle difference in size can sometimes be exploited to fine-tune selectivity between closely related receptors. nih.gov

N-n-butyl: The linear and more flexible n-butyl chain interacts differently with binding sites compared to its branched isomers. beilstein-journals.org While it provides hydrophobicity, its flexibility can sometimes be detrimental if a more rigid conformation is required for optimal binding. However, in other cases, this flexibility might allow the molecule to adopt a conformation that is inaccessible to the bulkier branched isomers. mdpi.com

The following table provides a comparative overview of the general impact of different N-alkyl substituents on the activity of benzamide-like molecules, based on findings from various studies.

| N-Alkyl Substituent | Key Characteristics | General Impact on Activity/Selectivity | Reference |

|---|---|---|---|

| n-Butyl | Linear, flexible, hydrophobic | Activity can be variable; flexibility may or may not be favorable. | beilstein-journals.orgmdpi.com |

| iso-Butyl | Branched, moderately bulky | Often shows different activity compared to n-butyl due to branching. | oup.commdpi.com |

| iso-Propyl | Branched, bulky | Often confers high potency; a common feature in beta-blockers. | oup.comnih.gov |

| tert-Butyl | Highly branched, very bulky, rigid | Often confers high potency and selectivity; can act as a metabolic shield. | hyphadiscovery.comoup.comoup.com |

This comparative analysis highlights that the choice of the N-alkyl group is a critical decision in the design of benzamide derivatives, with the N-tert-butyl group often being employed to achieve high affinity and specificity. oup.comoup.com

Elucidating Key Structural Determinants through SAR Analysis

Through a comprehensive SAR analysis of this compound and its derivatives, several key structural determinants for biological activity can be elucidated. These determinants arise from the interplay of the three main components of the molecule: the central benzamide scaffold, the N-tert-butyl substituent, and the acetamido group.

The Benzamide Core: The benzamide moiety serves as a rigid scaffold that correctly orients the key functional groups for interaction with the target receptor. The amide N-H group typically acts as a hydrogen bond donor, while the carbonyl oxygen acts as a hydrogen bond acceptor. These interactions are often fundamental for anchoring the molecule in the binding site. nih.govresearchgate.net

The N-tert-butyl Group: This group is a major determinant of both affinity and selectivity. Its significant steric bulk and hydrophobicity allow it to occupy and form strong van der Waals and hydrophobic interactions within a corresponding pocket in the receptor. hyphadiscovery.comoup.com This "induced fit" can be crucial for high-affinity binding. Furthermore, its size and shape can prevent the molecule from binding to off-target receptors that have smaller binding pockets, thus enhancing selectivity. oup.com

The 3-Acetamido Group: The position and nature of this substituent are critical for fine-tuning the molecule's activity. The meta-positioning allows the acetamido group to form specific, directed interactions, likely hydrogen bonds, with amino acid residues in the binding site that are not accessible from the ortho or para positions. nih.gov The acetamido group itself provides both hydrogen bond donor (N-H) and acceptor (C=O) capabilities, adding to the network of interactions that stabilize the ligand-receptor complex.

Advanced Analytical Methodologies for N Tert Butyl 3 Acetamidobenzamide Research

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purity assessment and quantitative analysis of N-tert-butyl-3-acetamidobenzamide. Its high resolution and sensitivity make it ideal for separating the target compound from impurities and degradation products. A typical reversed-phase HPLC (RP-HPLC) method can be developed and validated for this purpose.

A hypothetical RP-HPLC method for the analysis of this compound could employ a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like acetonitrile. The gradient elution would allow for the effective separation of compounds with varying polarities. Detection is commonly achieved using a UV detector at a wavelength where the benzamide (B126) chromophore exhibits strong absorbance.

Method validation according to ICH guidelines would be essential to ensure the reliability of the results. This includes assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Representative HPLC Method Parameters and Validation Data

| Parameter | Value/Finding |

| Chromatographic Conditions | |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Acetic Acid in WaterB: Acetonitrile |

| Gradient | 0-2 min: 10% B2-15 min: 10-90% B15-20 min: 90% B20-25 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | Approx. 12.5 min |

| Validation Parameters | |

| Linearity (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (RSD) | < 2.0% |

| LOD | ~0.1 µg/mL |

| LOQ | ~0.3 µg/mL |

This table presents hypothetical data for a representative HPLC method.

Gas Chromatography (GC) Techniques in Benzamide Analysis

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds. While this compound itself may have limited volatility, derivatization can be employed to enhance its suitability for GC analysis. For instance, silylation of the amide group can increase its volatility and thermal stability.

In a typical GC-MS analysis, a capillary column with a non-polar stationary phase is used. The oven temperature is programmed to ramp up to ensure the separation of different components. The mass spectrometer provides detailed structural information based on the fragmentation pattern of the analyte, aiding in its unequivocal identification. This technique is particularly useful for identifying and quantifying trace-level impurities that are amenable to GC.

Table 2: Illustrative GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Value/Finding |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| GC Conditions | |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (2 min hold), then 15 °C/min to 300 °C (10 min hold) |

| MS Conditions | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-550 |

| Expected Key Fragments | Fragments corresponding to the tert-butyl group, acetyl group, and the benzamide core. |

This table outlines hypothetical conditions for a GC-MS analysis following derivatization.

Capillary Electrophoresis (CZE) for Compound Characterization

Capillary Zone Electrophoresis (CZE) offers a high-efficiency separation mechanism based on the electrophoretic mobility of analytes in an electric field. It is an attractive alternative to HPLC, often providing faster analysis times and requiring smaller sample volumes. For a neutral compound like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CZE, would be the method of choice. In MEKC, a surfactant is added to the buffer above its critical micelle concentration, allowing for the separation of neutral molecules based on their partitioning between the micelles and the aqueous buffer.

The separation can be optimized by adjusting the type and concentration of the surfactant, the buffer pH, and the applied voltage. CZE is particularly useful for the analysis of complex mixtures and for resolving closely related impurities.

Table 3: Representative CZE (MEKC) Conditions for this compound Analysis

| Parameter | Value/Finding |

| Capillary | Fused silica, 50 cm total length, 50 µm I.D. |

| Background Electrolyte | 25 mM Borate buffer (pH 9.2) containing 50 mM Sodium Dodecyl Sulfate (SDS) |

| Applied Voltage | 20 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |

| Detection | UV at 214 nm or 254 nm |

| Expected Migration Time | Dependent on partitioning, but typically in the range of 5-15 minutes. |

This table provides an example of potential CZE conditions.

Elemental Analysis (CHNS) for Composition Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This method is crucial for verifying the empirical formula of a newly synthesized compound like this compound and for confirming its purity from an elemental composition standpoint.

The theoretical elemental composition of this compound (C₁₃H₁₈N₂O₂) is calculated based on its molecular formula. The experimental values obtained from the CHNS analyzer should be in close agreement with the theoretical values, typically within a ±0.4% tolerance for a pure compound. stackexchange.com

Table 4: Elemental Analysis Data for this compound (C₁₃H₁₈N₂O₂)

| Element | Theoretical % | Experimental % (Hypothetical) |

| Carbon (C) | 66.64 | 66.58 |

| Hydrogen (H) | 7.74 | 7.79 |

| Nitrogen (N) | 11.96 | 11.91 |

| Oxygen (O)* | 13.65 | - |

Oxygen is typically determined by difference or by a separate analysis.

Specialized Spectroscopic and Chromatographic Techniques for Detailed Analysis

Beyond the core techniques, a suite of specialized methods provides deeper insights into the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR are indispensable for the structural elucidation of the compound. A patent describing the synthesis of this compound provides its proton NMR data. google.com The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum confirm the presence and connectivity of the different proton environments, including the tert-butyl group, the acetyl group, and the aromatic protons. google.com

Proton NMR Data for this compound and its Precursors:

N-tert-butyl-3-nitrobenzamide: Proton NMR (in CDCl₃) showed absorptions at 8.517 ppm (2-aryl H, s, 1H); 8.337 ppm (4-aryl H, d, 8.8 Hz, 1H); 8.121 ppm (6-aryl H, d, 6.4 Hz, 1H); 7.618 ppm (5-aryl H, m, 1H); 6.032 ppm (N-H, bs, 1H); 1.484 ppm (t-butyl H, s, 9H). google.com

N-tert-butyl-3-aminobenzamide: Proton NMR (in CDCl₃) showed absorbances at 7.088 ppm (4-6 -aryl H, d m, 3 H); 6.794 ppm (2-aryl H, s, 1H); 5.902 ppm (N-H, bs, 1H); 3.145 ppm (aryl N-H, bs, 2H); 1.458 ppm (t-butyl H, s, 9 H). google.com

This compound: Proton NMR (in CDCl₃) showed absorptions at 7.778 ppm (4-6-aryl H, m, 3 H); 7.392 ppm (2-aryl H, s, 1H); 6.08 ppm (N-H, bs, 1H); 2.174 ppm (acetyl CH₃, s, 3 H); 1.500 ppm (t-butyl H, s, 9 H). google.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for determining the accurate mass of the molecule, which in turn confirms its elemental composition. Techniques like electrospray ionization (ESI) are commonly used. Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation patterns, providing further structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with mass spectrometry provides a powerful two-dimensional analytical tool. It combines the separation capabilities of HPLC with the sensitive and specific detection of MS, making it ideal for identifying and quantifying trace impurities in complex matrices.

Future Directions and Emerging Research Avenues for N Tert Butyl 3 Acetamidobenzamide

Development of Innovative and Sustainable Synthetic Routes

The synthesis of N-tert-butyl-3-acetamidobenzamide has traditionally followed established amidation and acetylation protocols. A common method involves the amidation of 3-nitrobenzoyl chloride with tert-butylamine (B42293) to yield N-tert-butyl-3-nitrobenzamide, followed by reduction of the nitro group and subsequent acetylation. google.com While effective, this route involves multiple steps and the use of potentially hazardous reagents.

Future research is increasingly focused on developing more innovative and sustainable synthetic pathways. These efforts are geared towards improving efficiency, reducing waste, and utilizing more environmentally benign reagents and conditions. rsc.orgrsc.org Key areas of exploration include:

Green Catalysis: The use of "green" or eco-friendly catalysts is a major focus. mdpi.com This includes the exploration of biocatalysts, earth-abundant metal catalysts, and metal-free catalytic systems to replace traditional heavy metal catalysts which are often toxic and expensive. mdpi.comshu.ac.uk For example, research into cobalt(III)-catalyzed C-H amidation presents a more environmentally friendly alternative to precious metal catalysts like palladium and rhodium. shu.ac.uk

Flow Chemistry: The application of flow microreactor systems offers a promising avenue for a more sustainable and efficient synthesis. rsc.org Flow chemistry allows for precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

Alternative Reagents: The investigation of alternative and less hazardous reagents is crucial. For example, the use of tert-butyl nitrite (B80452) (TBN) as a versatile reagent in various organic transformations, including amidation, offers advantages such as mild reaction conditions and environmentally benign byproducts. organic-chemistry.orgresearchgate.net

A comparative table of traditional versus potential future synthetic approaches is presented below:

| Feature | Traditional Synthesis | Innovative & Sustainable Synthesis |

| Number of Steps | Multi-step | Potentially one-pot |

| Catalysts | Often involves precious or heavy metals | Green catalysts (biocatalysts, earth-abundant metals), metal-free options mdpi.comshu.ac.uk |

| Reaction Conditions | Can require harsh conditions | Milder conditions, use of flow chemistry rsc.org |

| Reagents | Use of hazardous reagents like nitro compounds | Utilization of less hazardous and more sustainable reagents like TBN organic-chemistry.orgresearchgate.net |

| Waste Generation | Higher waste production | Reduced waste through atom economy and one-pot processes shu.ac.uk |

Deeper Mechanistic Understanding of Complex Benzamide (B126) Transformations

A thorough understanding of the reaction mechanisms underlying the synthesis and transformation of this compound is critical for optimizing existing methods and designing new ones. Future research will likely focus on elucidating the intricate details of these transformations.

Key areas of investigation include:

C-H Functionalization: The direct amidation of a C-H bond on the benzene (B151609) ring is a highly sought-after transformation. shu.ac.uk Detailed mechanistic studies, often employing techniques like Density Functional Theory (DFT) calculations, are needed to understand the role of the catalyst, the nature of the directing group, and the transition states involved in these reactions. shu.ac.ukshu.ac.uk Such studies can help in designing more efficient and selective catalysts.

Role of Intermediates: Identifying and characterizing reaction intermediates is crucial for understanding the reaction pathway. Spectroscopic techniques, such as in-situ IR spectroscopy, can provide valuable insights into the formation and consumption of intermediates during the reaction. organic-chemistry.org

Application of Artificial Intelligence and Machine Learning in Benzamide Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design and discovery of new molecules, including benzamide derivatives. nih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the research and development process. mdpi.com

Applications of AI and ML in the context of this compound and related compounds include:

Predictive Modeling: ML models can be trained to predict the physicochemical properties, biological activity, and pharmacokinetic profiles (absorption, distribution, metabolism, and excretion - ADME) of new benzamide derivatives. ontosight.ai This allows researchers to prioritize the synthesis of compounds with the most promising characteristics.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. nih.govgithub.com By providing the model with a set of target parameters, it can generate novel benzamide structures that are likely to be active and have favorable drug-like properties.

Reaction Optimization: ML algorithms can be used to optimize reaction conditions, such as temperature, solvent, and catalyst choice, to maximize yield and purity. beilstein-journals.org This is particularly valuable for complex multi-component reactions.

The integration of AI and ML into the design-build-test-learn cycle can significantly reduce the time and cost associated with developing new benzamide-based compounds.

Exploration of this compound as a Building Block in Materials Science

While much of the focus on this compound has been in the context of medicinal chemistry, its structural features suggest potential applications in materials science. beilstein-journals.org The presence of amide functionalities allows for hydrogen bonding, which can influence the self-assembly and bulk properties of materials.

Potential research avenues include:

Polymer Synthesis: this compound could potentially be used as a monomer or a functional additive in the synthesis of novel polymers. jinsyet.cn The acetamido and benzamide groups could impart specific properties to the resulting polymer, such as thermal stability, mechanical strength, or the ability to interact with other molecules.

Supramolecular Assemblies: The ability of the molecule to form hydrogen bonds could be exploited to create well-defined supramolecular structures, such as gels, liquid crystals, or porous materials. These materials could have applications in areas like controlled release, sensing, or catalysis.

Organic Electronics: While speculative, the aromatic nature of the benzamide core could be explored for applications in organic electronics, although significant modification would likely be required to achieve suitable electronic properties.

The table below summarizes potential material science applications:

| Application Area | Potential Role of this compound | Desired Properties |

| Polymers | Monomer or functional additive | Thermal stability, mechanical strength, specific interactions jinsyet.cn |

| Supramolecular Materials | Building block for self-assembly | Hydrogen bonding capabilities, defined structures |

| Organic Electronics | Core structural motif (with modification) | Tunable electronic properties |

Advanced Computational Models for Predicting this compound Behavior

Computational modeling is an indispensable tool for understanding and predicting the behavior of molecules at the atomic level. ontosight.ai For this compound, advanced computational models can provide insights that are difficult or impossible to obtain through experiments alone.

Key areas for the application of advanced computational modeling include:

Conformational Analysis: The flexibility of the tert-butyl and acetamido groups means that the molecule can adopt multiple conformations. acs.org Accurate prediction of the relative energies of these conformers is crucial, as the conformation can significantly impact the molecule's properties and interactions. Quantum chemical calculations, such as MP2 and DFT, can be used to model these conformational preferences. acs.orgresearchgate.net

Crystal Structure Prediction: Predicting the crystal structure of a molecule is a challenging but important task, as the solid-state packing can influence properties like solubility and bioavailability. researchgate.netnsf.gov Computational methods can be used to generate and rank plausible crystal structures.

Intermolecular Interactions: Understanding how this compound interacts with other molecules, such as biological targets or solvent molecules, is key to understanding its function. ontosight.ai Molecular docking and molecular dynamics simulations can be used to model these interactions in detail. ontosight.aimdpi.com

Spectroscopic Prediction: Computational models can be used to predict spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies. This can aid in the characterization and identification of the compound.

The following table outlines some computational methods and their applications to this compound:

| Computational Method | Application |

| Density Functional Theory (DFT) | Conformational analysis, reaction mechanisms, spectroscopic prediction shu.ac.ukmdpi.com |

| Møller-Plesset Perturbation Theory (MP2) | High-accuracy conformational energies acs.org |

| Molecular Docking | Predicting binding modes with biological targets mdpi.com |

| Molecular Dynamics (MD) Simulations | Studying molecular motion and intermolecular interactions over time ontosight.ai |

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N-tert-butyl-3-acetamidobenzamide, and how do reaction parameters impact yield?

- Answer : The compound can be synthesized via amidation reactions, where 3-aminobenzoic acid derivatives are coupled with tert-butyl groups. Key steps include activating the carboxylic acid (e.g., using thionyl chloride) and reacting with tert-butylamine. Reaction conditions such as temperature (optimized at 60–80°C), solvent choice (e.g., dichloromethane or DMF), and catalysts (e.g., HOBt/EDCI) significantly affect yield and purity. Post-synthesis purification via column chromatography or recrystallization is recommended .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the tert-butyl group (δ ~1.3 ppm for nine equivalent protons) and acetamide moiety. Infrared (IR) spectroscopy confirms the amide C=O stretch (~1650 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation (e.g., [M+H]+ at m/z 235.2). High-resolution MS or elemental analysis ensures empirical formula accuracy .

Q. How does the tert-butyl substituent influence the compound’s solubility and stability?

- Answer : The tert-butyl group enhances steric hindrance, reducing crystallization tendencies and improving solubility in non-polar solvents. However, it may decrease aqueous solubility. Stability studies under varying pH (e.g., 2–10) and temperatures (e.g., 25°C vs. 40°C) should be conducted, with degradation monitored via HPLC. Antioxidants like BHT (0.01% w/v) can mitigate oxidative degradation during storage .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound against target enzymes?

- Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with enzymes like kinases or proteases. Focus on hydrogen bonding with the acetamide group and hydrophobic interactions with the tert-butyl moiety. Validate predictions using in vitro assays (e.g., IC₅₀ measurements) and correlate with computational binding energies .

Q. What experimental strategies resolve contradictions in biological activity data across different assay systems?

- Answer : Contradictions may arise from assay-specific conditions (e.g., cell permeability vs. protein-binding interference). Conduct orthogonal assays (e.g., SPR for binding affinity, cellular assays for efficacy) and control for variables like solvent (DMSO concentration ≤0.1%). Use statistical tools (e.g., ANOVA) to assess reproducibility and outlier impacts .

Q. What are optimized protocols for scaling up this compound synthesis while maintaining enantiomeric purity?

- Answer : For large-scale synthesis, employ flow chemistry to enhance mixing and heat transfer. Use chiral HPLC or enzymatic resolution to ensure enantiomeric purity. Process Analytical Technology (PAT) tools, such as in-line FTIR, monitor reaction progress. Optimize workup steps (e.g., liquid-liquid extraction) to minimize losses .

Q. How does the compound’s electronic structure affect its reactivity in further derivatization?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal electron-withdrawing effects of the acetamide group, directing electrophilic substitution to the para position. Experimental validation via bromination or nitration reactions can confirm reactivity patterns .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility or stability data for this compound?

- Answer : Standardize testing protocols (e.g., shake-flask method for solubility, ICH guidelines for stability). Compare results with structurally analogous compounds (e.g., N-tert-butyl benzamide derivatives) to identify outliers. Publish raw data and experimental conditions to enable meta-analyses .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.